molecular formula C10H12N4O4 B11863433 (1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)acetic acid CAS No. 5614-58-4

(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)acetic acid

Cat. No.: B11863433
CAS No.: 5614-58-4
M. Wt: 252.23 g/mol
InChI Key: CTQOMMSPHMBJHE-UHFFFAOYSA-N
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Description

(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid is a xanthine derivative characterized by a purine core substituted with three methyl groups at positions 1, 3, and 7, and an acetic acid moiety at position 6. This compound belongs to a broader class of purine-based molecules with modifications that influence physicochemical properties and biological activity.

Properties

CAS No.

5614-58-4

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetic acid

InChI

InChI=1S/C10H12N4O4/c1-12-5(4-6(15)16)11-8-7(12)9(17)14(3)10(18)13(8)2/h4H2,1-3H3,(H,15,16)

InChI Key

CTQOMMSPHMBJHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Purine Derivatives via Nucleophilic Substitution

A primary route involves the alkylation of 8-thio-substituted 1,3,7-trimethylxanthine precursors. The sodium salt of 2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylthio)acetic acid serves as a nucleophile, reacting with α-haloketones under phase-transfer catalysis (PTC).

Procedure :

  • Preparation of Sodium 8-Caffeine-Thioacetate :

    • The thioacetic acid derivative is neutralized with sodium hydroxide in ethanol, yielding the sodium salt.

    • Key Conditions : Dry toluene, reflux (2–14 hours), and PTC (Aliquot 336).

  • Reaction with α-Haloketones :

    • Example: Diethyl 2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)malonate synthesis.

    • Yield : 80–96% after recrystallization.

Mechanistic Insight :
The sodium salt’s thiolate anion attacks the electrophilic α-carbon of the haloketone, displacing the halide. PTC enhances interfacial reactivity, enabling efficient ion transfer.

Table 1. Alkylation Reaction Optimization

ParameterConditionsYield (%)Source
SolventDry toluene80–96
CatalystAliquot 33680–96
TemperatureReflux (110–120°C)80–96
Reaction Time2–14 hours80–96

Methylation Using Dimethyl Carbonate and Phase-Transfer Catalysts

Methylation at the N7 position of theophylline derivatives is critical for constructing the 1,3,7-trimethylxanthine core. A patent-pending method employs dimethyl carbonate (DMC) as a methylating agent under PTC conditions.

Procedure :

  • Substrate Preparation :

    • Theophylline or its sodium salt is suspended in DMC.

  • Methylation Reaction :

    • Catalyst : Tetrabutylammonium bromide (TBAB).

    • Conditions : 90–100°C, 6–8 hours.

    • Yield : ~69% (improved to 85% with excess DMC).

Advantages :

  • DMC is less toxic than traditional methylating agents (e.g., methyl iodide).

  • PTC reduces DMC stoichiometry, lowering costs.

Table 2. Methylation Efficiency Comparison

Methylating AgentCatalystTemperature (°C)Yield (%)Source
Dimethyl carbonateTBAB90–10069–85
Methyl iodideNaH/DMSO25–4060–75

Cyclization-Reduction Sequences from Uracil Derivatives

Adapting caffeine synthesis routes, uracil derivatives undergo nitration, reduction, and cyclization to form the purine core.

Procedure :

  • Nitration of 1,3-Dimethyluracil :

    • Nitric acid/sulfuric acid mixture introduces a nitro group at C5.

    • Yield : 64%.

  • Reduction and Cyclization :

    • Iron/acetic acid reduces the nitro group, facilitating cyclization to theophylline.

    • Yield : 75%.

  • Side-Chain Introduction :

    • The acetic acid moiety is appended via alkylation or acylation post-cyclization.

Challenges :

  • Multi-step synthesis increases purification complexity.

  • Low regioselectivity during nitration requires careful optimization.

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation (Method 2.1) : Highest yields (80–96%) and scalability due to PTC.

  • Methylation (Method 2.2) : Eco-friendly but requires excess DMC for improved yields.

  • Cyclization (Method 2.3) : Theoretically versatile but labor-intensive.

Environmental and Economic Considerations

  • Waste Reduction : PTC methods minimize solvent use and enhance atom economy.

  • Cost Analysis : DMC (~$50/kg) is cheaper than methyl iodide (~$300/kg), favoring Method 2.2 .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetic acid moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid serves as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions including:

  • Condensation Reactions : Useful in forming larger molecular structures.

Biology

The compound is investigated for its potential biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
Enzyme TargetInhibition TypeReference
Cyclic nucleotide phosphodiesteraseCompetitive
Adenosine deaminaseNoncompetitive

Medicine

Research is ongoing to explore its therapeutic effects:

  • Neurological Disorders : Studies suggest potential benefits in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels.

Case Study: Neurological Effects

A clinical trial evaluated the efficacy of related compounds in patients with cognitive decline. Results indicated improvements in cognitive function scores among 40% of participants after 12 weeks of treatment.

Industry

In the pharmaceutical and agrochemical industries:

  • The compound is utilized in developing new drugs targeting various diseases due to its biological activity.
ApplicationIndustry ImpactReference
Drug DevelopmentAnticancer agents
AgrochemicalsPesticides

Anticancer Activity

Recent studies have demonstrated that derivatives exhibit significant anticancer properties:

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
Compound CA54910.0

These findings indicate that modifications can enhance potency against specific cancer types.

Antimicrobial Activity

The compound shows antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Sulfanyl vs. Acetic Acid Substituents

  • [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic Acid (): Molecular Formula: C₁₀H₁₂N₄O₄S Key Feature: A sulfur atom bridges the purine core and the acetic acid group.
  • Target Compound (Acetic Acid Derivative) :

    • Likely C₁₁H₁₂N₄O₄ (inferred from ).
    • The direct acetic acid substituent enhances aqueous solubility and ionic interactions, making it more suitable for hydrophilic environments.

Amide Derivatives

  • 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide (): Molecular Formula: C₁₁H₁₅N₅O₃ Key Feature: Replacement of the carboxylic acid with a propanamide group. Impact: The amide group reduces acidity (pKa ~0–5 vs. ~2–3 for carboxylic acids), improving stability under physiological conditions and altering binding affinity to targets like adenosine receptors .

Alkyl Chain Modifications

  • 2-((7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic Acid ():
    • Molecular Formula : C₁₅H₂₂N₄O₄S
    • Key Feature : A heptyl chain at position 7 and a sulfanyl-acetic acid group at position 7.
    • Impact : The long alkyl chain dramatically increases lipophilicity (logP ~3–4), favoring interactions with lipid membranes but reducing water solubility .

Functional Group Comparisons

Compound Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Acetic acid C₁₁H₁₂N₄O₄ ~264.24 Carboxylic acid
Sulfanyl-Acetic Acid () Sulfanyl + acetic acid C₁₀H₁₂N₄O₄S 284.29 Thioether, carboxylic acid
Prop-2-enoic Acid () Unsaturated prop-2-enoic acid C₁₁H₁₂N₄O₄ 264.24 α,β-unsaturated carboxylic acid
Propanamide () Propanamide C₁₁H₁₅N₅O₃ 265.27 Amide
Propanoic Acid () Propanoic acid C₉H₁₀N₄O₄ 238.20 Carboxylic acid

Key Observations :

  • Carboxylic Acid Derivatives (e.g., target compound, ): Exhibit higher solubility in polar solvents (e.g., water, DMSO) due to ionization at physiological pH.
  • Amide Derivatives (): Improved metabolic stability but reduced hydrogen-bonding capacity compared to carboxylic acids.
  • Thioether-Linked Compounds (): Enhanced lipophilicity, favoring passive diffusion across biological membranes.

Antihypoxic Activity

  • Compound 5a (): A bis-(2-hydroxyethyl)amide derivative of the target compound demonstrated significant antihypoxic activity in asphyctic hypoxia models (LD₅₀ >5 g/kg in mice). The hydroxyethyl groups likely enhance solubility and receptor engagement compared to the parent acetic acid derivative .

Adenosine Receptor Antagonism

  • PX-D-P10 (): A xanthine derivative with a benzamide substituent showed dual A2AR antagonism/MAO-B inhibition, highlighting the role of bulky substituents in modulating receptor selectivity. The target compound’s smaller acetic acid group may favor different binding interactions .

Neuroprotective Potential

  • 6l (): A hydrazide derivative exhibited MAO-B inhibitory activity , suggesting that modifications to the acetic acid group (e.g., hydrazide formation) can enhance CNS-targeted effects .

Biological Activity

The compound (1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid , also known by its CAS number 172302-06-6, is a purine derivative with significant biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data tables.

Basic Information

PropertyValue
Molecular Formula C₉H₁₁N₅O₃
Molecular Weight 237.215 g/mol
CAS Number 172302-06-6

Structure

The molecular structure of the compound features a purine base with two carbonyl groups and an acetic acid side chain. This configuration is crucial for its biological activity.

Pharmacological Effects

Research indicates that (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid exhibits a range of biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, reducing oxidative stress in various biological systems.
  • Anti-inflammatory Properties : Studies suggest that it modulates inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antimicrobial Effects : Preliminary investigations indicate activity against several bacterial strains, suggesting potential use as an antimicrobial agent.

The mechanisms underlying the biological effects of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in oxidative stress and inflammation.
  • Gene Expression Modulation : The compound can influence the expression of genes related to inflammation and cell survival.

Study 1: Antioxidant Activity Assessment

A study conducted by Riwanti et al. (2023) evaluated the antioxidant capacity of various purine derivatives, including (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid. The results demonstrated a significant reduction in malondialdehyde levels in treated cells compared to controls.

Study 2: Anti-inflammatory Effects in Animal Models

In a controlled trial involving animal models of arthritis, the administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to untreated groups. This suggests its potential as an anti-inflammatory therapeutic agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stressRiwanti et al. (2023)
Anti-inflammatoryDecreased paw swelling in arthritis modelInternal Study (2024)
AntimicrobialInhibition of bacterial growthPreliminary Findings (2024)

Comparative Analysis with Other Purine Derivatives

CompoundAntioxidant ActivityAnti-inflammatory EffectAntimicrobial Activity
(1,3,7-Trimethyl-2,6-dioxo...)HighModerateLow
CaffeineModerateLowModerate
TheophyllineLowHighHigh

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid derivatives, and what are their key reaction conditions?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, methyl esters of the parent compound react with amines (e.g., phenethylamine) under heating (120°C) to form amides, with ethanol recrystallization for purification . Thioacetate intermediates can be prepared by reacting xanthine derivatives with methyl bromoacetate in aqueous NaOH/ethanol, followed by ether washing and drying .
  • Data : Typical yields range from 46% (for tert-butyl-protected azetidine derivatives) to 96% (for methyl thioacetate intermediates) .

Q. How is the structural integrity of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid confirmed during synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard. For example:

  • ¹H NMR : Methyl groups on the xanthine core appear as singlets at δ 3.41–3.81 ppm, while thioether linkages show signals at δ 4.31 ppm (t, J = 6.9 Hz) .
  • FTIR : Carbonyl stretching vibrations (C=O) are observed at 1710–1735 cm⁻¹, and amide bonds (C=O) at 1670 cm⁻¹ .
    • Validation : MALDI-TOF mass spectrometry confirms molecular weights (e.g., observed m/z 915.34 vs. calculated 915.47 for PEGylated derivatives) .

Q. What analytical techniques are recommended for purity assessment of intermediates and final products?

  • Methodology : Thin-Layer Chromatography (TLC) monitors reaction progress using silica gel GF plates. Preparative TLC or flash chromatography (SiliaFlash P60 silica gel) isolates pure compounds . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–368 nm) quantifies impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for neuroprotective derivatives of this compound?

  • Methodology : Synthesize analogs with modifications to the sulfanylacetamide side chain (e.g., N-phenethyl vs. N-[2-(3,4-dimethoxyphenyl)-ethyl]) and evaluate toxicity and bioactivity. Key assays include:

  • In vivo locomotor activity tests in rodent models to assess CNS effects .
  • MTT assays for cytotoxicity (e.g., IC₅₀ > 100 µM for non-toxic derivatives) .
    • Key Finding : Compounds like 5a and 5b show low toxicity (LD₅₀ > 2000 mg/kg) and significant reduction in locomotor activity, suggesting potential for dementia treatment .

Q. What strategies mitigate hepatotoxicity risks in xanthine-based derivatives during preclinical development?

  • Methodology :

  • In vitro hepatotoxicity screening : Use primary hepatocytes or HepG2 cells to measure ALT/AST release after 24-hour exposure .
  • Metabolic stability assays : Incubate compounds with liver microsomes to identify reactive metabolites.
    • Data : Hydrazide-hydrazone derivatives (e.g., 6a ) show no significant ALT elevation at 100 µM, indicating safer profiles .

Q. How can synthetic impurities or degradants be identified and controlled during scale-up?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate stability challenges .
  • LC-MS/MS : Characterize impurities using high-resolution mass spectrometry (e.g., AG-690/11026014 synthesis revealed a thioacetic acid side product at m/z 368.0858) .
    • Case Study : Linagliptin impurity profiling identified brominated byproducts (e.g., 8-bromo-7-(3-bromobut-2-en-1-yl)-3-methylpurine-2,6-dione) via ¹³C NMR and X-ray crystallography .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 45–60 minutes vs. 24 hours for amidation) .
  • Analytical Workflows : Combine 2D-NMR (e.g., HSQC, HMBC) with computational modeling (DFT) to resolve stereochemical ambiguities in PEGylated derivatives .
  • Translational Studies : Validate neuroprotection mechanisms using transgenic Alzheimer’s models (e.g., APP/PS1 mice) and PET imaging for target engagement .

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